E. faecalis Biofilm Inhibition
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole demonstrates quantifiable, albeit moderate, antimicrobial activity against Enterococcus faecalis biofilm formation, with a reported IC50 of 187,000 nM (1.87E+5 nM) [1]. In contrast, a structurally related oxazole analog, 5-(4-chlorophenyl)-1,3-oxazole (lacking the chloromethyl group), exhibits significantly greater potency in a different but notable assay (HIV protease inhibition with IC50 of 0.0300 nM) [2]. This stark difference highlights that the presence and position of the chloromethyl group drastically alters biological target engagement. While the absolute activity against E. faecalis is not high, it provides a baseline for SAR studies where this scaffold is a starting point.
Comparator IC50 0.0300 nM (HIV protease)
| Evidence Dimension | Antimicrobial activity (biofilm inhibition) |
|---|---|
| Target Compound Data | IC50 = 187,000 nM (1.87E+5 nM) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,3-oxazole (CAS 1008-94-2): IC50 = 0.0300 nM (against HIV protease) |
| Quantified Difference | ~6.23 × 10^6-fold difference in potency (different assays) |
| Conditions | Enterococcus faecalis biofilm formation (20 hrs, crystal violet staining) for target; HIV protease inhibition for comparator [1][2] |
Why This Matters
This data defines a specific activity benchmark for the compound, essential for researchers screening for novel anti-biofilm agents or using this scaffold as a starting point for medicinal chemistry optimization.
- [1] BindingDB. (2020). BDBM50497196 (CHEMBL3115979) Affinity Data: IC50 against Enterococcus faecalis biofilm. View Source
- [2] BindingDB. (2025). BDBM9104 Affinity Data: IC50 against HIV protease. View Source
